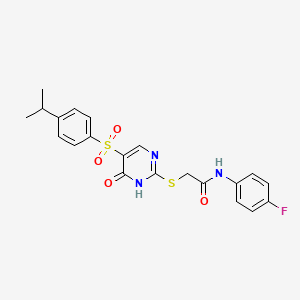

![molecular formula C16H10F3NO2 B2397723 2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 68178-69-8](/img/structure/B2397723.png)

2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

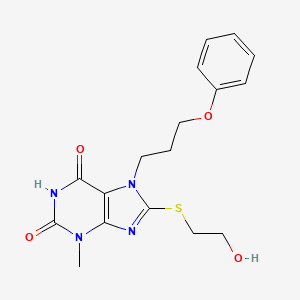

The compound “2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione” is a complex organic molecule. It contains a trifluoromethyl group (-CF3) attached to a phenyl ring, which is connected to a tetrahydroisoquinoline ring with two carbonyl groups (=O) at the 1 and 3 positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydroisoquinoline ring, the phenyl ring, and the trifluoromethyl group . These groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The trifluoromethyl group is known for its high electronegativity and could influence the compound’s reactivity . The carbonyl groups in the tetrahydroisoquinoline ring could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .科学的研究の応用

Electrochemical Applications and Sensing

A study by Gayathri and Kumar (2014) discussed the electrochemical behavior of phenanthroline derivatives and their application in selective recognition of copper ions and hydrogen peroxide sensing. The research highlights the electro-oxidation of phenanthroline to phenanthroline-5,6-dione and its potential in developing sensitive sensors for copper ions and hydrogen peroxide in neutral pH solutions, demonstrating the compound's utility in electrochemical sensing technologies (Gayathri & Kumar, 2014).

Organic Light-Emitting Diodes (OLEDs)

Li et al. (2019) reported on thermally activated delayed fluorescence (TADF) emitters based on rigid quinolino[3,2,1-de]acridine-5,9-dione frameworks for OLED applications. The study presents novel TADF emitters that exhibit significant characteristics suitable for high-efficiency OLEDs with narrow emission spectra, demonstrating the potential of such compounds in advanced display and lighting technologies (Li et al., 2019).

Medicinal Chemistry

Grunewald et al. (2006) explored the application of fluorinated tetrahydroisoquinoline derivatives as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), balancing steric and electrostatic effects through beta-fluorination. This research underscores the compound's significance in developing selective inhibitors for PNMT, which could have implications in treating disorders related to catecholamine regulation (Grunewald et al., 2006).

Heterocyclic Chemistry

Boudriga et al. (2019) developed a method for constructing novel dispiropyrrolo[2,1-a]isoquinoline derivatives via multicomponent 1,3-dipolar cycloaddition, highlighting the synthesis of complex heterocyclic scaffolds with potential biological activities. This research emphasizes the versatility of tetrahydroisoquinoline derivatives in synthesizing structurally diverse and biologically relevant compounds (Boudriga et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]-4H-isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-6-12(9-11)20-14(21)8-10-4-1-2-7-13(10)15(20)22/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSIWKWKAZBXHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397644.png)

![8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397649.png)

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2397652.png)

![5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2397654.png)

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2397662.png)